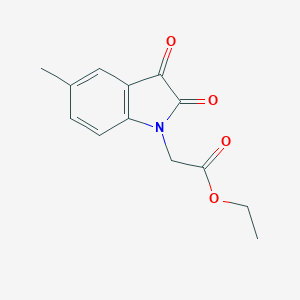
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as DMOP or Compound 14, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the reaction of 2-aminobenzoic acid with 2,4-dimethylbenzoyl chloride to form 2-(2,4-dimethylphenyl)-1,3-benzoxazole. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate. The final compound is obtained by the reaction of this intermediate with 2,4-dimethylbenzoyl chloride in the presence of triethylamine and DMF.
Starting Materials
2-aminobenzoic acid, 2,4-dimethylbenzoyl chloride, ethyl acetoacetate, sodium ethoxide, triethylamine, DMF
Reaction
Step 1: Reaction of 2-aminobenzoic acid with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine and a solvent such as DMF to form 2-(2,4-dimethylphenyl)-1,3-benzoxazole., Step 2: Reaction of 2-(2,4-dimethylphenyl)-1,3-benzoxazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate., Step 3: Reaction of ethyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine and a solvent such as DMF to form N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been suggested that N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide may exert its anti-inflammatory and analgesic activities by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been found to exhibit potent antitumor, anti-inflammatory, and analgesic activities, which make it a promising candidate for further study. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its activity. Additionally, its potential toxicity and side effects are not fully known, which makes it important to conduct further safety studies.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to conduct more preclinical studies to evaluate its safety and efficacy in animal models. Additionally, it may be useful to investigate its potential use in combination with other drugs or therapies to enhance its activity. Finally, it may be useful to explore its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFHWCPKEAXMLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)

![3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353003.png)


![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)

![2-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353015.png)
